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Compound of Interest

Compound Name: L-Valine-1-13C,15N

Cat. No.: B12409679 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Valine-1-¹³C,¹⁵N is a stable, isotopically labeled form of the essential amino acid L-valine. In

this molecule, the carbon atom at the carboxyl group (C1) is replaced with its heavy isotope,

carbon-13 (¹³C), and the nitrogen atom of the amino group is replaced with its heavy isotope,

nitrogen-15 (¹⁵N). This labeling strategy provides a distinct mass shift, making it a powerful tool

for tracing and quantifying metabolic pathways and protein dynamics in various research and

drug development applications. Unlike radioactive isotopes, stable isotopes are non-

hazardous, allowing for safe handling and use in a wide range of experimental settings,

including clinical trials.

Core Properties and Specifications
L-Valine-1-¹³C,¹⁵N is a white solid that is soluble in water. Its key physical and chemical

properties are summarized in the table below, compiled from various suppliers. These

specifications are critical for accurate experimental design and data interpretation.
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Property Value

Chemical Formula ¹³C¹²C₄H₁₁¹⁵NO₂

Molecular Weight Approximately 119.13 g/mol

Isotopic Purity (¹³C) Typically ≥ 99 atom %

Isotopic Purity (¹⁵N) Typically ≥ 98 atom %

Chemical Purity Typically ≥ 98%

Unlabeled CAS Number 72-18-4

Labeled CAS Number 87019-54-3

Applications in Research and Drug Development
The unique properties of L-Valine-1-¹³C,¹⁵N make it an invaluable tracer in a multitude of

experimental contexts. Its primary applications lie in the fields of proteomics, metabolomics,

and drug development, where it is used to elucidate complex biological processes.

Stable Isotope Labeling by Amino Acids in Cell Culture
(SILAC)
SILAC is a powerful technique for quantitative proteomics that relies on the metabolic

incorporation of "heavy" amino acids into proteins. L-Valine-1-¹³C,¹⁵N can be used in

conjunction with other labeled amino acids, such as ¹³C₆,¹⁵N₂-lysine and ¹³C₆,¹⁵N₄-arginine, to

achieve comprehensive labeling of the proteome[1]. By comparing the mass spectra of proteins

from cells grown in "light" (unlabeled) versus "heavy" (labeled) media, researchers can

accurately quantify changes in protein abundance in response to various stimuli or disease

states.

Protein Nuclear Magnetic Resonance (NMR)
Spectroscopy
Isotopic labeling is essential for modern protein NMR studies, particularly for larger proteins, as

it simplifies complex spectra and enables the use of multidimensional experiments[2][3].

Incorporating ¹³C and ¹⁵N labeled amino acids, such as L-Valine-1-¹³C,¹⁵N, allows for the
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determination of protein structure, dynamics, and interactions with other molecules at atomic

resolution.

Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis is a technique used to quantify the rates of metabolic reactions

within a cell. By introducing a ¹³C-labeled substrate, such as L-Valine-1-¹³C,¹⁵N, into a biological

system, researchers can track the flow of carbon atoms through various metabolic pathways[4].

The resulting labeling patterns in downstream metabolites are measured by mass spectrometry

(MS) or NMR, providing a detailed map of cellular metabolism.

Drug Development and Metabolism Studies
Stable isotope labeling is a crucial tool in drug development for studying a drug's absorption,

distribution, metabolism, and excretion (ADME). By incorporating a stable isotope into a drug

candidate, its metabolic fate can be traced with high precision using mass spectrometry[5]. L-

Valine-1-¹³C,¹⁵N can be used as a tracer to investigate the impact of drugs on amino acid

metabolism or to study the metabolism of valine-containing drug molecules themselves.

Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing L-Valine-1-

¹³C,¹⁵N.

SILAC for Protein Quantification
This protocol outlines the basic steps for a SILAC experiment to compare protein expression

between two cell populations.

Materials:

Cells of interest

SILAC-grade DMEM or RPMI 1640 medium deficient in L-lysine and L-arginine

Dialyzed fetal bovine serum (dFBS)

"Light" L-lysine and L-arginine
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"Heavy" ¹³C₆,¹⁵N₂-L-lysine and ¹³C₆,¹⁵N₄-L-arginine (or other appropriate heavy amino acids,

including L-Valine-1-¹³C,¹⁵N if desired for specific tracking)

Cell lysis buffer

Protease inhibitors

LC-MS/MS instrumentation

Procedure:

Cell Culture: Culture two populations of cells for at least five passages in either "light" or

"heavy" SILAC medium supplemented with 10% dFBS and the respective light or heavy

amino acids.

Experimental Treatment: Apply the experimental treatment to one of the cell populations.

Cell Lysis: Harvest and lyse the cells from both populations separately in lysis buffer

containing protease inhibitors.

Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix

equal amounts of protein from the "light" and "heavy" samples.

Protein Digestion: Digest the mixed protein sample into peptides using an appropriate

protease (e.g., trypsin).

LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

Data Analysis: Identify and quantify the relative abundance of peptides by comparing the

signal intensities of the "light" and "heavy" isotopic pairs.

Protein Expression and Purification for NMR
Spectroscopy
This protocol describes the general workflow for producing an isotopically labeled protein for

NMR analysis.

Materials:
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E. coli expression strain (e.g., BL21(DE3))

Expression vector containing the gene of interest

M9 minimal medium

¹⁵NH₄Cl as the sole nitrogen source

¹³C-glucose as the sole carbon source

L-Valine-1-¹³C,¹⁵N and other necessary labeled amino acids

IPTG for induction

Lysis buffer

Purification columns (e.g., Ni-NTA for His-tagged proteins)

NMR buffer (e.g., phosphate buffer in D₂O)

Procedure:

Transformation: Transform the expression vector into the E. coli expression strain.

Starter Culture: Grow a starter culture overnight in LB medium.

Expression Culture: Inoculate M9 minimal medium containing ¹⁵NH₄Cl, ¹³C-glucose, and the

desired labeled amino acids (including L-Valine-1-¹³C,¹⁵N) with the starter culture.

Induction: Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8, then induce protein expression

with IPTG and continue growth at a lower temperature (e.g., 18-25°C) overnight.

Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them using sonication or

a French press in a suitable lysis buffer.

Purification: Purify the protein of interest from the cell lysate using appropriate

chromatography techniques.
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Buffer Exchange: Exchange the purified protein into the final NMR buffer using dialysis or a

desalting column.

Concentration and Sample Preparation: Concentrate the protein to the desired concentration

(typically 0.1-1 mM) and transfer it to an NMR tube.

¹³C-Metabolic Flux Analysis
This protocol provides a general outline for a ¹³C-MFA experiment.

Materials:

Cell culture or microbial fermentation system

Defined medium with a known carbon source

L-Valine-1-¹³C,¹⁵N or other ¹³C-labeled tracer

Quenching solution (e.g., cold methanol)

Extraction solution

GC-MS or LC-MS/MS instrumentation

Procedure:

Culture System Setup: Establish a steady-state or pseudo-steady-state culture of the cells or

microorganisms.

Tracer Introduction: Introduce the ¹³C-labeled tracer (e.g., L-Valine-1-¹³C,¹⁵N) into the

medium.

Sampling: At various time points, collect cell samples and immediately quench their

metabolism by adding them to a cold quenching solution.

Metabolite Extraction: Extract the intracellular metabolites from the quenched cells.

Derivatization (for GC-MS): Chemically derivatize the metabolites to make them volatile for

GC-MS analysis.
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MS Analysis: Analyze the isotopic labeling patterns of the metabolites using GC-MS or LC-

MS/MS.

Flux Calculation: Use specialized software to calculate the metabolic fluxes based on the

measured labeling patterns and a metabolic network model.

Signaling Pathways and Metabolic Networks
L-Valine-1-¹³C,¹⁵N is a key tool for investigating the catabolism of branched-chain amino acids

(BCAAs), a fundamental metabolic process. The degradation of valine involves a series of

enzymatic reactions that ultimately convert it into succinyl-CoA, an intermediate of the citric

acid cycle.

L-Valine Catabolism Pathway
The catabolism of L-valine begins with its transamination to α-ketoisovalerate, a reaction

catalyzed by branched-chain amino acid aminotransferase (BCAT)[6][7]. This is followed by the

oxidative decarboxylation of α-ketoisovalerate to isobutyryl-CoA by the branched-chain α-keto

acid dehydrogenase (BCKDH) complex[8][9]. Subsequent enzymatic steps further process

isobutyryl-CoA into succinyl-CoA.

L-Valine α-KetoisovalerateBCAT Isobutyryl-CoABCKDH Complex Succinyl-CoAMultiple Steps

Click to download full resolution via product page

Caption: The catabolic pathway of L-Valine.

Experimental Workflow for ¹³C-MFA
The general workflow for a ¹³C-metabolic flux analysis experiment involves several key stages,

from experimental design to data analysis.
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Caption: A typical workflow for ¹³C-Metabolic Flux Analysis.
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Conclusion
L-Valine-1-¹³C,¹⁵N is a versatile and powerful tool for researchers in a wide range of disciplines.

Its ability to act as a tracer in complex biological systems provides invaluable insights into

protein dynamics, metabolic pathways, and the mechanisms of drug action. The detailed

protocols and pathway information provided in this guide serve as a comprehensive resource

for the effective application of this isotopically labeled compound in cutting-edge research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12409679?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12409679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

